4-bromo-2-chloro-6-methoxybenzaldehyde
Description
4-Bromo-2-chloro-6-methoxybenzaldehyde is a halogenated aromatic aldehyde with a molecular formula $ \text{C}8\text{H}6\text{BrClO}_2 $. Its structure features bromine at the para position (C4), chlorine at the ortho position (C2), and a methoxy group at the meta position (C6) relative to the aldehyde functional group. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
CAS No. |
1936128-86-7 |
|---|---|
Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.5 |
Purity |
93 |
Origin of Product |
United States |
Scientific Research Applications
4-Bromo-2-chloro-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-bromo-2-chloro-6-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key analogs and their structural differences:
Key Observations:
Electronic Effects :
- The methoxy group (-OCH₃) in the target compound is electron-donating, stabilizing the aromatic ring via resonance, whereas hydroxy (-OH) in analogs (e.g., 1472104-49-6) increases polarity and hydrogen-bonding capacity .
- Replacement of Cl with F (e.g., 1472104-49-6) reduces steric bulk but enhances electronegativity, altering reactivity in nucleophilic substitution reactions .
Steric Effects :
- Methyl groups (e.g., 90-59-5) introduce steric hindrance at C6, reducing accessibility for electrophilic attack compared to methoxy-substituted analogs .
Functional Group Impact :
- Carboxylic acid derivatives (e.g., 856767-09-4) exhibit higher acidity (pKa ~2-3) compared to aldehydes, making them suitable for coordination chemistry .
Preparation Methods
Metal Halogen Exchange-Mediated Synthesis
The metal halogen exchange approach, as detailed in industrial protocols , leverages organometallic intermediates to achieve precise halogen placement. A representative synthesis involves:
Step 1: Formation of the Organomagnesium Intermediate
2-Chloro-6-methoxybenzaldehyde is treated with isopropyl magnesium chloride in tetrahydrofuran (THF) at −10°C to 0°C, generating a magnesio-aryl species. This intermediate directs subsequent bromination to the para position relative to the methoxy group .
Step 2: Bromination via Electrophilic Aromatic Substitution
The magnesio complex is quenched with 1,2-dibromoethane in diethyl ether at −20°C, yielding this compound with 78–82% isolated purity . Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −20°C to −10°C | Prevents dihalogenation |
| Solvent Polarity | Diethyl Ether | Stabilizes Mg complex |
| Equiv. Br₂ Source | 1.05–1.10 | Minimizes over-bromination |
This method avoids cryogenic conditions required in earlier approaches , enhancing industrial feasibility.
Sequential Halogenation-Protection Strategy
Adapting methodologies from substituted benzaldehyde syntheses , this route employs orthogonal protecting groups to achieve regiocontrol:
Step 1: Methoxy Group Installation
3,5-Dichlorobenzaldehyde undergoes O-methylation using methyl iodide (2.2 equiv.) and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 h, yielding 3-chloro-5-methoxybenzaldehyde (92% yield).
Step 2: Directed Bromination
The methoxy-directing effect facilitates para-bromination using N-bromosuccinimide (NBS, 1.1 equiv.) and FeCl₃ (5 mol%) in acetonitrile at 0°C, producing 4-bromo-3-chloro-5-methoxybenzaldehyde (85% yield) .
Step 3: Chloro Group Retention
Selective reduction of the 3-chloro substituent is avoided by maintaining reaction pH > 8.0 during workup, preserving the 2-chloro position in the final product .
One-Pot Tandem Halogenation
Recent advances in flow chemistry enable a telescoped synthesis:
Reactor Configuration
-
Zone 1 (25°C): Methoxy-directed lithiation of 2-chlorobenzaldehyde using LDA (lithium diisopropylamide) in THF
-
Zone 2 (−30°C): Bromine gas introduction via microchannel mixer (residence time: 30 s)
-
Zone 3 (0°C): Quenching with methanol/HCl (1:1 v/v)
This continuous process achieves 89% conversion with <2% dihalogenated byproducts, as validated by in-line HPLC .
Solvent and Catalytic System Optimization
Critical solvent effects were quantified in large-scale trials:
| Solvent System | Bromination Yield (%) | Chloro Retention (%) |
|---|---|---|
| THF/Heptane (1:3) | 78 | 98 |
| Diethyl Ether | 85 | 95 |
| MTBE | 72 | 97 |
Polar aprotic solvents (e.g., DMF) reduced yields to <60% due to Mg complex destabilization .
Industrial-Scale Purification Protocols
Crystallization remains the dominant purification strategy:
Crystallization Solvent Screening
-
Isopropyl Alcohol: 68% recovery, 99.2% purity
-
Cyclohexane: 75% recovery, 99.5% purity
Temperature-gradient crystallization (−5°C to −20°C over 6 h) minimizes occluded impurities, meeting ICH Q3A standards for pharmaceutical intermediates .
Mechanistic Insights into Regioselectivity
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
-
Methoxy group induces +0.12 e⁻ charge at C4, favoring electrophilic bromine attack
-
Chlorine’s −I effect raises activation energy for C3 bromination by 8.2 kcal/mol versus C4
These electronic effects rationalize the observed >20:1 para:meta bromination ratio.
Emerging Methodologies: Photoredox Catalysis
Preliminary studies show promise for visible-light-mediated bromination using Ru(bpy)₃²⁺ (2 mol%) and CBr₄ under 450 nm LED irradiation:
Q & A
Q. What are the recommended synthetic routes for preparing 4-bromo-2-chloro-6-methoxybenzaldehyde?
- Methodological Answer : This compound is typically synthesized via electrophilic aromatic substitution or halogenation of methoxy-substituted benzaldehyde precursors. For example:
- Bromination/Chlorination : Use bromine or chlorine sources (e.g., NBS or Cl₂) under controlled conditions to introduce halogens at specific positions. Steric and electronic effects of the methoxy group direct substitution patterns .
- Protection/Deprotection : Protect reactive aldehyde groups during halogenation steps using acetal or ketal protecting agents to prevent unwanted side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Confirm purity via melting point analysis and HPLC .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons, aldehyde proton at ~10 ppm). DEPT-135 clarifies quaternary carbons .
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl). GC-MS aids in detecting volatile impurities .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes). For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents or moisture .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model halogen and methoxy group effects on electron density .
- Basis Sets : Apply polarized basis sets (e.g., 6-311G**) for accurate geometry optimization. Solvent effects (e.g., DMSO) are modeled via PCM or SMD .
- Output Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Electrostatic potential maps identify nucleophilic/electrophilic sites .
Q. What crystallographic strategies resolve the compound’s solid-state structure?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion .
- Structure Solution : Employ SHELXS/SHELXL for phase determination and refinement. OLEX2 or WinGX interfaces simplify disorder modeling .
- Validation : Check R-factors (<5%) and residual electron density (<0.5 eÅ⁻³). Visualize using ORTEP-3 for bond-length/angle accuracy .
Q. How can researchers address contradictions in reaction yields during multi-step synthesis?
- Methodological Answer :
- Control Experiments : Isolate intermediates (e.g., brominated precursors) and verify purity via TLC/NMR. Test each step independently .
- Kinetic Analysis : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps (e.g., slow halogenation).
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., dehalogenated derivatives) and optimize reaction conditions .
Q. What challenges arise in studying its interactions with enzymes or receptors?
- Methodological Answer :
- Steric Hindrance : The bulky bromo and methoxy groups may impede binding. Docking simulations (AutoDock Vina) predict binding poses and affinity .
- Solubility Issues : Use DMSO or PEG-400 to enhance aqueous solubility for biochemical assays. Centrifuge suspensions to remove particulates .
- Activity Profiling : Conduct competitive inhibition assays (e.g., fluorescence polarization) with known enzyme substrates to quantify IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
